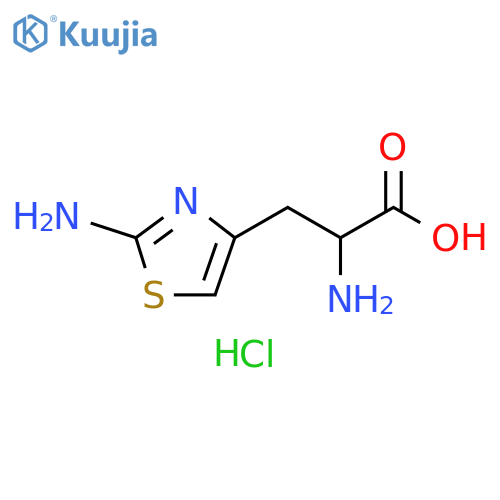Cas no 77935-16-1 (4-Thiazolepropanoic acid, α,2-diamino-, hydrochloride (1:2))

77935-16-1 structure
商品名:4-Thiazolepropanoic acid, α,2-diamino-, hydrochloride (1:2)
CAS番号:77935-16-1
MF:C6H10ClN3O2S
メガワット:223.680498600006
CID:5459185
4-Thiazolepropanoic acid, α,2-diamino-, hydrochloride (1:2) 化学的及び物理的性質
名前と識別子
-
- 4-Thiazolepropanoic acid, α,2-diamino-, hydrochloride (1:2)
-
- インチ: 1S/C6H9N3O2S.ClH/c7-4(5(10)11)1-3-2-12-6(8)9-3;/h2,4H,1,7H2,(H2,8,9)(H,10,11);1H
- InChIKey: TVFIJVSQZQYXEB-UHFFFAOYSA-N
- ほほえんだ: C(C1N=C(N)SC=1)C(N)C(=O)O.Cl
4-Thiazolepropanoic acid, α,2-diamino-, hydrochloride (1:2) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6736505-0.05g |
2-amino-3-(2-amino-1,3-thiazol-4-yl)propanoic acid dihydrochloride |
77935-16-1 | 95% | 0.05g |
$724.0 | 2023-07-10 | |
| 1PlusChem | 1P028NB9-2.5g |
2-amino-3-(2-amino-1,3-thiazol-4-yl)propanoicaciddihydrochloride |
77935-16-1 | 95% | 2.5g |
$6664.00 | 2024-04-21 | |
| 1PlusChem | 1P028NB9-10g |
2-amino-3-(2-amino-1,3-thiazol-4-yl)propanoicaciddihydrochloride |
77935-16-1 | 95% | 10g |
$14543.00 | 2023-12-16 | |
| 1PlusChem | 1P028NB9-1g |
2-amino-3-(2-amino-1,3-thiazol-4-yl)propanoicaciddihydrochloride |
77935-16-1 | 95% | 1g |
$3429.00 | 2024-04-21 | |
| Enamine | EN300-6736505-1.0g |
2-amino-3-(2-amino-1,3-thiazol-4-yl)propanoic acid dihydrochloride |
77935-16-1 | 95% | 1.0g |
$2724.0 | 2023-07-10 | |
| Enamine | EN300-6736505-0.1g |
2-amino-3-(2-amino-1,3-thiazol-4-yl)propanoic acid dihydrochloride |
77935-16-1 | 95% | 0.1g |
$945.0 | 2023-07-10 | |
| Enamine | EN300-6736505-2.5g |
2-amino-3-(2-amino-1,3-thiazol-4-yl)propanoic acid dihydrochloride |
77935-16-1 | 95% | 2.5g |
$5341.0 | 2023-07-10 | |
| Enamine | EN300-6736505-10.0g |
2-amino-3-(2-amino-1,3-thiazol-4-yl)propanoic acid dihydrochloride |
77935-16-1 | 95% | 10.0g |
$11716.0 | 2023-07-10 | |
| Aaron | AR028NJL-100mg |
2-amino-3-(2-amino-1,3-thiazol-4-yl)propanoicaciddihydrochloride |
77935-16-1 | 95% | 100mg |
$1325.00 | 2023-12-15 | |
| 1PlusChem | 1P028NB9-100mg |
2-amino-3-(2-amino-1,3-thiazol-4-yl)propanoicaciddihydrochloride |
77935-16-1 | 95% | 100mg |
$1230.00 | 2024-04-21 |
4-Thiazolepropanoic acid, α,2-diamino-, hydrochloride (1:2) 関連文献
-
He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
77935-16-1 (4-Thiazolepropanoic acid, α,2-diamino-, hydrochloride (1:2)) 関連製品
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 503537-97-1(4-bromooct-1-ene)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
